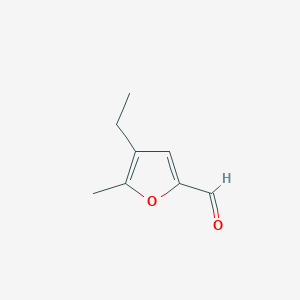
4-Ethyl-5-methylfuran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-methylfuran-2-carbaldehyde is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which includes an ethyl group at the 4-position, a methyl group at the 5-position, and an aldehyde group at the 2-position. Its molecular formula is C8H10O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-methylfuran-2-carbaldehyde can be achieved through various methods. One common approach involves the formylation of 4-ethyl-5-methylfuran using Vilsmeier-Haack reaction conditions. This reaction typically employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under controlled temperatures to ensure the selective formation of the aldehyde group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The crude product is often purified through distillation or recrystallization techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-5-methylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: 4-Ethyl-5-methylfuran-2-carboxylic acid.
Reduction: 4-Ethyl-5-methylfuran-2-methanol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
4-Ethyl-5-methylfuran-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is used in studies related to its biological activity, including potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as a flavoring agent in the food industry due to its pleasant aroma and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-methylfuran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the modulation of enzyme activity or the alteration of cellular signaling pathways.
Comparison with Similar Compounds
5-Methyl-2-furaldehyde: Similar structure but lacks the ethyl group at the 4-position.
2-Formyl-5-methylfuran: Another furan derivative with a formyl group at the 2-position and a methyl group at the 5-position.
Uniqueness: 4-Ethyl-5-methylfuran-2-carbaldehyde is unique due to the presence of both ethyl and methyl groups on the furan ring, which can influence its reactivity and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
4-ethyl-5-methylfuran-2-carbaldehyde |
InChI |
InChI=1S/C8H10O2/c1-3-7-4-8(5-9)10-6(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
ZKJZGOKWYQGPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC(=C1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















